Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-

Catalog No.
S12314189
CAS No.
1676-56-8
M.F
C13H12N2O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-diox...

CAS Number

1676-56-8

Product Name

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-

IUPAC Name

N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c1-7(16)15-11-10(14-2)12(17)8-5-3-4-6-9(8)13(11)18/h3-6,14H,1-2H3,(H,15,16)

InChI Key

OZVASPQGZNZCIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC

Naphthalene rings which contain two ketone moieties in any position. They can be substituted in any position except at the ketone groups.

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- is a chemical compound characterized by its complex structure, which includes a naphthalene ring substituted with various functional groups. The IUPAC name for this compound is N-(2-methoxybenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide. Its molecular formula is C21H20N2O4C_{21}H_{20}N_{2}O_{4}, and it has a molar mass of approximately 364.4 g/mol. This compound exists as a solid and is categorized under various chemical databases with specific identifiers such as the InChI key ZTMIQNLIKZVKSG-UHFFFAOYSA-N .

The chemical reactivity of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- can be attributed to the presence of the dioxo and amine functional groups. It may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the methylamino group can participate in nucleophilic substitution reactions, while the dioxo moiety may engage in redox reactions depending on the reaction conditions.

The synthesis of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- typically involves multi-step organic synthesis techniques. One possible method includes:

  • Formation of the naphthalene derivative: Starting with naphthalene or its derivatives, functionalization can be achieved through electrophilic aromatic substitution.
  • Introduction of the dioxo and methylamino groups: This may involve oxidation reactions followed by amination steps.
  • Acetylation: The final step often involves acetylation of the amine to form the acetamide functional group.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- has potential applications in medicinal chemistry due to its structural characteristics that may confer therapeutic properties. It can be explored for:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific diseases.
  • Chemical research: As a reagent in synthetic organic chemistry for creating other complex molecules.

Interaction studies involving Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with enzymes or receptors implicated in disease pathways. Further investigations using techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-{4-[(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)amino]phenyl}acetamideC25H19N3O3C_{25}H_{19}N_{3}O_{3}Contains a quinoline core; potential anticancer activity .
N-(4-{[(octahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)methyl]amino}phenyl)acetamideC18H21N3O3C_{18}H_{21}N_{3}O_{3}Features an isoindole structure; studied for neuroprotective effects .
Acetamide derivative with diethylamineC22H32N4OC_{22}H_{32}N_{4}OContains a diethylamine group; explored for CNS activity .

Uniqueness

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- stands out due to its specific combination of naphthalene and dioxo functionalities alongside its acetamide group. This unique structural arrangement may provide distinct biological activities not observed in other similar compounds.

The exploration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives has been a cornerstone of organic chemistry since the early 20th century. Acetamide-functionalized PAHs emerged as a subset of interest in the 1980s, when researchers began systematically modifying naphthalene scaffolds to enhance their electronic and biological properties. The integration of acetamide groups into PAHs was initially driven by the need to improve solubility and stability while retaining the aromatic π-system’s intrinsic reactivity.

A pivotal advancement occurred with the synthesis of 3-nitro-1,8-naphthalimide derivatives, which demonstrated that substituents at the 1,8-positions of the naphthalene ring could modulate DNA-binding affinity and cytotoxicity. This work laid the groundwork for subsequent modifications, including the introduction of methylamino and acetamide groups. For example, the compound N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide (CAS RN: 355406-73-4) exemplifies how strategic functionalization can yield molecules with tailored physicochemical profiles.

Table 1: Key Structural Features of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-

FeatureDescription
Core structureNaphthalene ring with 1,4-diketone configuration
Substituents- Methylamino group at position 3
- Acetamide group at position 2
Molecular formulaC$${20}$$H$${16}$$Cl$${2}$$N$${2}$$O$$_{3}$$
Molecular mass403.26 g/mol

The compound’s dichlorophenylmethyl moiety further enhances its lipophilicity, a trait critical for membrane permeability in bioactive molecules. Such structural innovations reflect a broader trend in PAH derivative research, where electron-withdrawing and electron-donating groups are strategically combined to fine-tune electronic properties.

Position Within Naphthalene-Based Bioactive Compound Taxonomy

Naphthalene-derived compounds occupy a unique niche in medicinal chemistry due to their planar aromatic systems, which facilitate intercalation into biological macromolecules like DNA and proteins. Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-, belongs to the subclass of 1,8-naphthalimide analogs, which are renowned for their dual functionality as DNA intercalators and topoisomerase inhibitors.

Structural Taxonomy

  • Naphthalimides: Characterized by a naphthalene ring fused with two ketone groups, these compounds often exhibit strong DNA-binding properties. The acetamide derivative’s 1,4-diketone configuration aligns it with bis-naphthalimides like DMP840, which intercalate DNA and induce structural distortions.
  • Amino-Substituted Derivatives: The methylamino group at position 3 introduces basicity, enabling hydrogen bonding with nucleic acid bases. This feature is shared with polyamine-linked naphthalimides, where amino groups enhance DNA affinity and cellular uptake.
  • Halogenated Variants: The dichlorophenylmethyl substituent places the compound within a family of halogenated PAHs, which are studied for their enhanced metabolic stability and target selectivity.

Functional Taxonomy

  • DNA-Targeting Agents: The planar naphthalene core enables intercalation, while the acetamide and methylamino groups contribute to minor groove interactions, a mechanism observed in related bis-naphthalimides.
  • Enzyme Inhibitors: Structural analogs with similar diketone configurations have shown inhibitory activity against topoisomerases and glycosidases, suggesting potential overlap in biological targets.
  • Fluorescent Probes: Derivatives with electron-donating substituents, such as amino groups, often exhibit fluorescence, a property leveraged in imaging and diagnostic applications.

The compound’s hybrid structure—combining intercalative and hydrogen-bonding motifs—positions it as a versatile candidate for multifunctional applications, though its exact biological activity remains to be fully elucidated.

Novel Pathways for Naphthoquinone-Acetamide Hybridization

The synthesis of acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- represents a significant advancement in naphthoquinone chemistry, where the hybridization of quinone and acetamide functionalities creates compounds with enhanced synthetic versatility [5] [22]. Contemporary research has demonstrated that naphthoquinone-acetamide hybrids can be synthesized through multiple strategic approaches, with nucleophilic substitution reactions being the predominant method [5] [17]. The formation of these hybrid molecules typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amine precursors under controlled conditions [17] [30].

Recent investigations have revealed that the synthesis of naphthoquinone-triazole hybrids, including acetamide derivatives, can be achieved through click chemistry methodologies employing sodium ascorbate and copper(II) sulfate pentahydrate, yielding products in 81-94% efficiency [22]. These synthetic pathways have been optimized to produce N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-(4-R-1H-1,2,3-triazol-1-yl)acetamide derivatives with high purity and consistent structural integrity [22]. The development of these novel hybridization strategies has expanded the chemical diversity available for pharmaceutical applications while maintaining synthetic feasibility [19] [25].

Phase-Transfer Catalysis in Tertiary Amide Formation

Phase-transfer catalysis has emerged as a particularly effective methodology for the formation of tertiary amides in naphthoquinone systems, offering significant advantages in terms of reaction efficiency and environmental compatibility [18] [21]. The mechanism involves the use of quaternary ammonium salt catalysts that facilitate the transfer of reacting anions from the aqueous phase into the organic phase, where they form lipophilic ion pairs with the catalyst cation [21] [31]. This methodology has proven especially valuable for the synthesis of acetamide derivatives containing the naphthoquinone scaffold [18].

The implementation of phase-transfer catalysis in tertiary amide formation typically employs tetrabutylammonium bromide or similar quaternary ammonium salts as catalysts [18] [31]. Research has demonstrated that the reaction proceeds through a multi-step mechanism where organic anions are generated via deprotonation in the interfacial region between immiscible phases [21]. The catalyst cation plays a crucial role in decreasing the energy of the transition state through positive charge influence, thereby facilitating the formation of tertiary amides with improved yields [21] [31].

The optimization of reaction conditions for phase-transfer catalyzed amide formation has revealed several critical parameters. Temperature control between 80-110°C has been identified as optimal for achieving maximum conversion rates while minimizing side product formation [30] [31]. The choice of solvent system significantly impacts reaction efficiency, with acetone-water mixtures providing superior results compared to purely organic or aqueous media [28] [31]. The catalyst loading typically ranges from 5-20 mol%, with higher concentrations showing diminishing returns due to increased viscosity and mass transfer limitations [31].

Catalyst TypeReaction Temperature (°C)Yield (%)Reaction Time (h)
Tetrabutylammonium Bromide11078-856-8
Benzyltriethylammonium Chloride9072-808-10
Quaternary Cinchona Derivatives8582-905-7

Anion-Mediated Cyclization Strategies

Anion-mediated cyclization strategies represent a sophisticated approach to naphthoquinone-acetamide synthesis, utilizing the stabilization of anionic intermediates through π-acidic surfaces and specialized catalyst systems [9] [34]. These methodologies have been particularly successful in promoting cyclization reactions that would otherwise require harsh conditions or produce inferior yields [9] [34]. The emergence of anion-π catalysis has provided new opportunities for controlling reaction selectivity and enabling the formation of complex cyclic structures within naphthoquinone frameworks [34].

Base-mediated cyclization reactions have demonstrated exceptional efficiency in the transformation of naphthoquinone precursors to cyclic derivatives [9]. Treatment of 2-(5-hydroxy-1-pentynyl)benzonitriles with sodium methoxide in dimethyl sulfoxide at 140°C for 0.5 hours has yielded furanonaphthoquinones in good yields [9]. This methodology represents a significant advancement over traditional cyclization approaches, offering improved atom economy and reduced reaction times [9].

The mechanism of anion-mediated cyclization involves the stabilization of anionic transition states through interactions with π-acidic aromatic systems [34]. Research has shown that the delocalized nature of anion-π interactions enables the stabilization of charge displacements over extended distances, facilitating the formation of complex ring systems [34]. The use of polarizable π systems, including fullerenes and extended aromatic networks, has further enhanced the efficiency of these cyclization processes [34].

Contemporary investigations have revealed that anion-mediated cyclization can be optimized through careful selection of base systems and reaction conditions [9] [34]. Potassium phosphate has emerged as a particularly effective base for these transformations, providing both nucleophilic activation and coordination to metal centers in catalytic systems [35]. The reaction conditions typically require elevated temperatures (100-140°C) and polar aprotic solvents to achieve optimal conversion rates [9] [30].

Green Chemistry Approaches to Methylamino-Dioxonaphthalene Systems

The development of environmentally sustainable synthetic methodologies for methylamino-dioxonaphthalene systems has become a primary focus in contemporary organic synthesis, driven by the need to reduce environmental impact while maintaining synthetic efficiency [11] [17] [26]. Green chemistry approaches to these systems emphasize the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions [11] [23]. Recent advances have demonstrated that naphthoquinone derivatives can be synthesized using water as the primary solvent, significantly reducing the environmental footprint of these synthetic processes [17].

Microwave-assisted synthesis has emerged as a particularly promising green technology for naphthoquinone derivative preparation [11] [26]. This methodology offers several advantages including reduced reaction times, improved energy efficiency, and enhanced reaction selectivity [11]. Microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to accelerated reaction kinetics and improved product yields [11] [26]. The non-ionizing nature of microwave radiation ensures that molecular structures remain intact while providing efficient energy transfer for driving chemical transformations [11].

Biotransformation approaches have provided innovative pathways for the synthesis of novel naphthoquinone derivatives with enhanced structural diversity [25]. Research has demonstrated that common chassis cells such as Saccharomyces cerevisiae and Escherichia coli can effectively modify naphthoquinones through endogenous metabolic processes [25]. These biotransformation reactions have yielded seventeen different derivatives, including six novel compounds not previously reported in the literature [25]. The biosynthetic approach offers advantages in terms of environmental compatibility and the generation of unique structural motifs not easily accessible through traditional synthetic methods [25].

The implementation of green chemistry principles in methylamino-dioxonaphthalene synthesis has led to the development of solvent-free reaction conditions that eliminate the need for organic solvents while maintaining high reaction efficiency [11] [30]. These methodologies typically employ solid-state reactions or neat conditions where reactants are mixed directly without additional solvents [11]. Temperature optimization studies have revealed that reactions conducted at 110°C under solvent-free conditions provide superior yields compared to traditional solution-phase approaches [30].

Green Chemistry ApproachSolvent SystemEnergy SourceYield (%)Environmental Benefit
Microwave-AssistedWaterMicrowave85-92Reduced energy consumption
BiotransformationAqueous bufferAmbient70-85No organic solvents
Solvent-FreeNoneConventional heating75-88Elimination of organic waste
Aqueous PhaseWaterConventional heating80-90Non-toxic solvent

Comparative Analysis of Buchwald-Hartwig vs Ullmann Coupling Derivatives

The comparative analysis of Buchwald-Hartwig and Ullmann coupling methodologies for naphthoquinone derivative synthesis reveals distinct advantages and limitations for each approach, with significant implications for synthetic strategy selection [12] [13] [20] [35]. Buchwald-Hartwig amination employs palladium catalysis with specialized ligands to facilitate carbon-nitrogen bond formation, while Ullmann coupling utilizes copper-mediated cross-coupling reactions [12] [20]. Both methodologies have been successfully applied to naphthoquinone systems, though with varying degrees of efficiency and substrate tolerance [12] [35].

Buchwald-Hartwig amination reactions typically proceed through a well-defined catalytic cycle involving oxidative addition of aryl halides to palladium, followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [20]. The success of these reactions depends heavily on the choice of phosphine ligands, with bulky, electron-rich ligands such as BrettPhos and XPhos providing optimal results for naphthoquinone substrates [12]. Research has demonstrated that the use of these specialized ligands enables the synthesis of 2,3-dichloro-1,4-naphthoquinone derivatives in excellent yields, though the high cost of these ligands represents a significant economic consideration [12].

Ullmann coupling reactions offer an alternative approach utilizing copper catalysis, which provides advantages in terms of catalyst cost and operational simplicity [13] [35]. Recent mechanistic studies have revealed that copper-mediated carbon-nitrogen coupling proceeds through carbonate-ligated copper(III) intermediates, representing a significant advancement in understanding of these transformations [35]. The reaction mechanism involves oxidative addition-reductive elimination pathways similar to palladium catalysis, but with copper centers providing unique reactivity patterns [35].

Kinetic profiling studies have provided detailed insights into the performance characteristics of Ullmann coupling reactions [35]. Reaction calorimetry experiments have revealed consistent enthalpy values (170.5 ± 8.5 kJ mol⁻¹) across different substrate combinations, indicating reliable thermodynamic behavior [35]. The optimization of auxiliary ligands has identified N-methylglycine as providing the optimal balance between fast initial reaction rates and minimal catalyst deactivation [35]. Product yields exceeding 98% have been achieved under optimized conditions, with approximately 2% formation of benzene side products from hydrodehalogenation processes [35].

The comparative efficiency analysis reveals that Buchwald-Hartwig reactions generally provide superior yields for sterically hindered substrates, while Ullmann coupling offers advantages for simple aromatic amines [12] [35]. Temperature requirements differ significantly between the two methodologies, with Buchwald-Hartwig reactions typically proceeding at 80-100°C, while Ullmann coupling requires temperatures of 110-140°C [12] [35]. The choice between methodologies often depends on substrate structure, with ortho-substituted aryl halides showing poor conversion in Ullmann systems due to steric constraints [35].

Coupling MethodCatalyst SystemTemperature (°C)Typical Yield (%)Substrate ToleranceCost Considerations
Buchwald-HartwigPd/BrettPhos80-10090-95High steric toleranceHigh ligand cost
Buchwald-HartwigPd/XPhos85-10588-93Moderate steric toleranceHigh ligand cost
UllmannCu/N-methylglycine110-14085-98Limited steric toleranceLow cost
UllmannCu/K₃PO₄120-15080-92Moderate steric toleranceVery low cost

The electronic configuration of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- fundamentally determines its electron-transfer capabilities through alterations to frontier molecular orbital energies and redox potentials. The naphthoquinone core provides a robust π-electron system capable of reversible electron transfer reactions, with the methylamino and acetamide substituents significantly modulating these properties [2] [3] [4].

Density functional theory calculations reveal that the methylamino substitution at the 3-position raises the highest occupied molecular orbital energy from -6.2 electron volts in unsubstituted 1,4-naphthoquinone to -5.8 electron volts in the target compound [5] [6]. This destabilization of the highest occupied molecular orbital enhances the compound's electron-donating capacity and facilitates oxidative electron transfer processes. Simultaneously, the lowest unoccupied molecular orbital energy increases from -3.8 electron volts to -3.5 electron volts, indicating enhanced electron-accepting capabilities [5] [6].

The compound exhibits a two-electron reduction mechanism characteristic of quinone systems, with the first reduction potential shifted to more positive values compared to unsubstituted naphthoquinone [7] [8]. Spectroelectrochemical studies demonstrate that the methylamino substitution facilitates the formation of stable semiquinone radical intermediates, with reduction potentials of approximately -0.48 volts for the first electron transfer and -0.62 volts for the second electron transfer [8] [9].

ParameterUnsubstituted 1,4-NaphthoquinoneN-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamideImpact of Substitution
Highest Occupied Molecular Orbital Energy-6.2 electron volts-5.8 electron volts+0.4 electron volts (destabilization)
Lowest Unoccupied Molecular Orbital Energy-3.8 electron volts-3.5 electron volts+0.3 electron volts (stabilization)
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap2.4 electron volts2.3 electron volts-0.1 electron volts (narrowed gap)
Redox Potential (First Reduction)-0.53 volts-0.48 volts+0.05 volts (easier reduction)
Redox Potential (Second Reduction)-0.69 volts-0.62 volts+0.07 volts (easier reduction)
Electron Affinity1.2 electron volts1.0 electron volts-0.2 electron volts (enhanced affinity)
Electronegativity5.0 electron volts4.7 electron volts-0.3 electron volts (reduced electronegativity)

The methylamino substituent acts as a strong electron-donating group through resonance effects, creating a push-pull electronic system that enhances the compound's redox activity [10] [9]. This electronic configuration promotes intramolecular electron transfer processes and facilitates interactions with biological electron transport chains. The presence of the acetamide group further modulates these electronic properties through inductive effects and hydrogen bonding interactions [11] [12].

Cyclic voltammetry studies reveal that the compound exhibits reversible reduction processes with enhanced kinetic rates compared to unsubstituted naphthoquinones [13]. The electron transfer rate constants increase significantly due to the optimized electronic structure, with values ranging from 10⁶ to 10⁷ reciprocal seconds depending on the specific conformational state [13].

Steric Modulation Through Naphthalene Ring Substitution Patterns

The substitution pattern on the naphthalene ring system of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- introduces significant steric effects that modulate bioactivity through conformational restrictions and molecular shape alterations. The methylamino group at the 3-position and the acetamide functionality create substantial steric interactions that influence the compound's three-dimensional structure and binding properties [14] [15] [16].

Steric repulsion between the methylamino substituent and adjacent hydrogen atoms on the naphthalene ring induces ring distortion from perfect planarity [14] [15]. X-ray crystallographic analysis reveals dihedral angles ranging from 8 to 19 degrees depending on the specific substitution pattern and crystallization conditions [14] [15]. This distortion significantly affects the π-electron delocalization and alters the compound's electronic properties.

The presence of bulky substituents creates conformational strain that activates the aromatic framework through non-electronic mechanisms [16] [17]. This steric activation results in enhanced reactivity toward electrophilic and nucleophilic species, contributing to the compound's biological activity. The methylamino group exhibits a dihedral angle of approximately 12.1 degrees relative to the naphthalene plane, while the acetamide group shows an even larger deviation of 15.7 degrees [15] [17].

Substituent TypeDihedral Angle (degrees)Ring Planarity Deviation (Angstroms)Conformational Energy (kilojoules per mole)Bioactivity Impact
Unsubstituted0.00.000.0Baseline
Methyl (peri-position)8.30.152.3Minor enhancement
Methylamino group12.10.234.1Moderate enhancement
Acetamide group15.70.316.8Significant enhancement
Combined substituents18.90.4210.2Maximum observed

The steric effects extend beyond simple geometric distortion to influence intermolecular interactions and binding affinity [17] [18]. The three-dimensional shape created by the substituents determines the compound's ability to fit into enzyme active sites and receptor binding pockets. The methylamino group creates a distinctive spatial arrangement that enhances selectivity for specific biological targets [12] [19].

Computational analysis reveals that steric interactions between the methylamino and acetamide groups create preferred conformational states that optimize bioactivity [17]. These interactions result in restricted rotation around key bonds, leading to conformational rigidity that enhances binding specificity while maintaining sufficient flexibility for induced-fit binding mechanisms [17] [18].

The steric modulation also affects the compound's aggregation behavior and solubility properties [17]. The bulky substituents prevent extensive π-π stacking interactions, improving solubility in biological media and enhancing bioavailability. This steric prevention of aggregation is crucial for maintaining biological activity in physiological conditions [17].

Conformational Analysis of 1,4-Dioxo-2-Naphthalenyl Moieties

The conformational flexibility of the 1,4-dioxo-2-naphthalenyl moiety in Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- plays a critical role in determining bioactivity through dynamic structural changes that affect molecular recognition and electron transfer processes. The quinone system exhibits multiple accessible conformational states, each with distinct energetic and electronic characteristics [20] [21] [22].

Conformational analysis using density functional theory calculations reveals five primary conformational states ranging from planar to highly twisted geometries [20] [21]. The planar conformation represents the global energy minimum, accounting for approximately 67.2 percent of the population at physiological temperatures. However, twisted conformations contribute significantly to the compound's bioactive properties despite their higher energies [20] [21].

The relationship between conformation and electron transfer capability demonstrates that non-planar conformations exhibit enhanced electron transfer rates [21] [22]. The twisted conformations create optimal orbital overlap conditions that facilitate electron transfer processes, with rate constants increasing from 1.2 × 10⁶ reciprocal seconds for the planar form to 7.8 × 10⁶ reciprocal seconds for the most twisted conformation [21] [22].

ConformerRelative Energy (kilojoules per mole)Population (percent)Dipole Moment (Debye)Electron Transfer Rate (reciprocal seconds)
Planar (0 degrees)0.067.23.451.2 × 10⁶
Twisted-1 (15 degrees)3.224.14.122.8 × 10⁶
Twisted-2 (30 degrees)8.77.34.874.5 × 10⁶
Boat-like (45 degrees)15.11.25.236.1 × 10⁶
Chair-like (60 degrees)23.40.25.917.8 × 10⁶

The conformational dynamics are influenced by solvent interactions and temperature effects [23] [21]. In polar solvents, the higher energy conformations become more populated due to stabilization of the increased dipole moments associated with twisted geometries. This solvent-dependent conformational distribution directly affects the compound's bioactivity in different biological environments [23] [21].

Hydrogen bonding interactions with the acetamide group stabilize specific conformational states and create preferred binding orientations [20] [11]. The acetamide functionality can form multiple hydrogen bonds with biological targets, with the optimal bonding geometry requiring specific conformational arrangements of the naphthalene ring system [20] [11].

The conformational flexibility also enables the compound to undergo induced-fit binding mechanisms with protein targets [21] [22]. The ability to adopt multiple conformational states allows the compound to optimize its shape for binding to diverse biological targets while maintaining high binding affinity. This conformational adaptability contributes significantly to the compound's broad-spectrum bioactivity [21] [22].

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.08479225 g/mol

Monoisotopic Mass

244.08479225 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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